Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-
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Description
Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- (CAS No. 124073-08-1) is a chemical compound with the following structural formula: !Molecular Structure . It belongs to the class of carboxylic acids and contains a carbamate functional group. The compound’s systematic name is (4S)-5-[[1-(methyl(4-methylphenyl)sulfonyl)amino]ethenyl]oxy]-5-thioxo-pentanoic acid, 1,1-dimethylethyl ester .
Scientific Research Applications
Amino Acid Synthesis and Resolution :
- Pentanoic acid derivatives have been used in the synthesis and resolution of amino acids, specifically in the preparation of L-2-Amino-5-arylpentanoic Acids, which are constituent amino acids in AM-toxins. The process involves saponification, decarboxylation, and resolution by acylase (Shimohigashi, Lee, & Izumiya, 1976).
Bioreductive Activation in Cancer Research :
- S-2-amino-5-(2-nitroimidazol-1-yl)pentanoic acid, a derivative of pentanoic acid, has shown potential as a bioreductively activated prodrug targeting nitric oxide synthase (NOS) in hypoxic solid tumors (Ulhaq, Naylor, Chinje, Threadgill, & Stratford, 1997).
Inhibitors of Nitric Oxide Synthase (NOS) :
- Studies have used pentanoic acid derivatives as lead compounds to design more potent inhibitors of nitric oxide synthases, important for various biological processes (Ulhaq, Chinje, Naylor, Jaffar, Stratford, & Threadgill, 1998).
Biosynthesis in Plants :
- Research on the biosynthesis of 3-methoxycarbonylpropylglucosinolate in Erysimum species indicated the incorporation of pentanoic acid derivatives, suggesting its role in natural biosynthetic pathways (Chisholm, 1973).
Pharmacokinetic and Toxicological Studies :
- In silico studies have been conducted on N-methylanthranilates and their analogs, including pentanoic acid derivatives, for understanding their pharmacokinetics and toxicological properties (Hage-Melim, Poiani, de Paula da Silva, & Boylan, 2019).
Synthesis of Antifolates :
- Methotrexate (MTX) analogues, derived from pentanoic acid, have been synthesized and evaluated as antifolates, highlighting their potential in the development of new therapeutic agents (Piper, McCaleb, Montgomery, Schmid, & Sirotnak, 1985).
Chemical Compounds in Trogoderma granarium :
- GC-MS analysis identified pentanoic acid derivatives in Trogoderma granarium, providing insights into the secondary metabolites produced by this species (Ubaid, Hadi, & Hameed, 2017).
Bioactive Chemicals in Athyrium yokoscense :
- Isolation of pentanoic acid derivatives from Athyrium yokoscense roots contributed to understanding the plant's biosynthetic pathways (Hiraga, Kurokawa, Maeda, Guo, & Suga, 1998).
Molecular Dynamics Simulations :
- Born-Oppenheimer molecular dynamics simulations were used to explore the adsorption of pentanoic acid on α-Al2O3 surfaces, providing insights into surface chemistry (Martinotto, Zorzi, & Perottoni, 2017).
Metal Mediated Oxidation Studies :
- Pentanoic acid has been evaluated in studies of metal-mediated oxidation of valeraldehyde, which is significant for understanding chemical reactions in industrial processes (Ghosh, Sar, Malik, & Saha, 2015).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]- involves the reaction of 5-aminopentanoic acid with 1,1-dimethylethyl chloroformate and subsequent deprotection of the resulting intermediate with sodium hydroxide.", "Starting Materials": [ "5-aminopentanoic acid", "1,1-dimethylethyl chloroformate", "sodium hydroxide", "water", "organic solvents" ], "Reaction": [ "Step 1: Dissolve 5-aminopentanoic acid in an organic solvent and add 1,1-dimethylethyl chloroformate dropwise with stirring.", "Step 2: Allow the reaction mixture to stir overnight at room temperature.", "Step 3: Quench the reaction by adding water and extract the product into an organic solvent.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the intermediate product.", "Step 6: Dissolve the intermediate product in water and add sodium hydroxide to deprotect the carbamate group.", "Step 7: Acidify the solution with hydrochloric acid and extract the product into an organic solvent.", "Step 8: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 9: Concentrate the organic layer under reduced pressure to obtain the final product, Pentanoic acid, 5-[[(1,1-dimethylethoxy)carbonyl]methylamino]-." ] } | |
CAS No. |
124073-08-1 |
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
5-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pentanoic acid |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)8-12-7-5-4-6-9(13)14/h12H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
ASAGFKSDTZKBRT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CNCCCCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCCCC(=O)O |
Origin of Product |
United States |
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